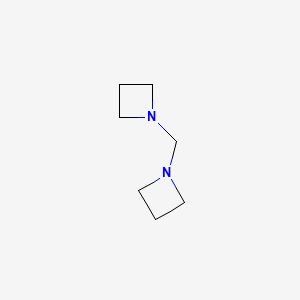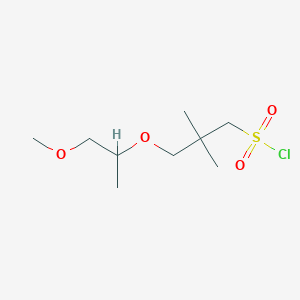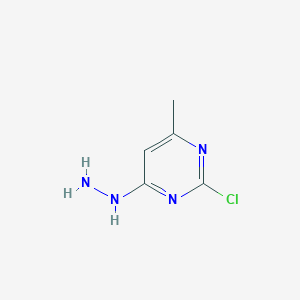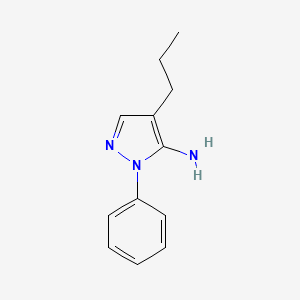
Azetidine, 1,1'-methylenebis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 1,1’-methylenebis- is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures. Azetidines have gained considerable attention in organic synthesis and medicinal chemistry due to their versatile applications and unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1,1’-methylenebis-, can be achieved through various methods. . This photochemical reaction is efficient for constructing functionalized azetidines. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the desired functional groups and the specific application of the azetidine derivative.
化学反応の分析
Types of Reactions
Azetidine, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .
科学的研究の応用
Azetidine, 1,1’-methylenebis- has diverse applications in scientific research:
作用機序
The mechanism of action of Azetidine, 1,1’-methylenebis- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical reactions, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties make azetidines valuable in medicinal chemistry, where they can interact with biological targets and pathways .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 1,1’-methylenebis- is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, which are either too reactive or too stable for certain applications .
特性
CAS番号 |
38455-24-2 |
|---|---|
分子式 |
C7H14N2 |
分子量 |
126.20 g/mol |
IUPAC名 |
1-(azetidin-1-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-3-8(4-1)7-9-5-2-6-9/h1-7H2 |
InChIキー |
QSEXZOMYNWRHJS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)



![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)

![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)






